3-Methylpicolinic acid

Descripción

Nomenclature and Structural Characteristics of 3-Methylpicolinic Acid

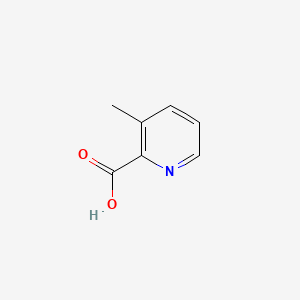

This compound is an aromatic carboxylic acid and a member of the pyridine (B92270) family. nih.govchemicalbook.com Its structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position. This specific arrangement of functional groups dictates its chemical properties and behavior in reactions.

The formal nomenclature and key identifiers for this compound are systematically defined. Its IUPAC name is 3-methylpyridine-2-carboxylic acid. nih.govfishersci.nl It is assigned the Chemical Abstracts Service (CAS) Registry Number 4021-07-2. nih.govfishersci.nl

Below is a table summarizing the key structural and chemical identifiers for this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-methylpyridine-2-carboxylic acid | nih.govfishersci.nlfishersci.ca |

| Synonyms | 3-Methyl-2-pyridinecarboxylic acid, 3-MepicH | nih.govchemicalbook.comfishersci.casigmaaldrich.com |

| CAS Number | 4021-07-2 | nih.govfishersci.nlsigmaaldrich.commatrixscientific.com |

| Molecular Formula | C₇H₇NO₂ | nih.govfishersci.nlfishersci.camatrixscientific.com |

| Molecular Weight | 137.14 g/mol | nih.govfishersci.nlsigmaaldrich.commatrixscientific.com |

| InChI Key | LMHIBYREWJHKNZ-UHFFFAOYSA-N | nih.govfishersci.casigmaaldrich.com |

| SMILES | CC1=C(N=CC=C1)C(=O)O | nih.govfishersci.casigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 114-118 °C | matrixscientific.comsigmaaldrich.com |

Significance and Research Interest in this compound

The significance of this compound in academic research stems primarily from its role as a versatile ligand in coordination chemistry and as a precursor in organic synthesis. chemicalbook.comsigmaaldrich.comcymitquimica.com Researchers have utilized this compound (often abbreviated as 3-MepicH) to synthesize a variety of metal complexes. chemicalbook.comsigmaaldrich.com Its ability to form stable complexes through N,O-chelation with metal ions has been a subject of study. ingentaconnect.comtandfonline.com

Detailed research has led to the synthesis and characterization of complexes with several transition metals. For instance, copper(II) complexes such as [Cu(3-Mepic)₂]·2H₂O and [Cu(3-Mepic)₂(4-pic)] (where 4-pic is 4-picoline) have been prepared and structurally analyzed. sigmaaldrich.comingentaconnect.comtandfonline.com In the latter, the copper(II) ion adopts a square-pyramidal coordination geometry, with two 3-methylpicolinato ligands in the basal plane and a 4-picoline molecule in the apical position. ingentaconnect.comtandfonline.com Other synthesized metal complexes include those with cobalt, nickel, and zinc, such as [Co(3-Mepic)₃] and [Ni(3-Mepic)₂(H₂O)₂]. chemicalbook.comsigmaaldrich.com

Beyond fundamental coordination chemistry, derivatives of this compound are investigated for their potential applications. For example, chromium(III) complexes of this compound have been synthesized and evaluated, although their efficacy as nutritional supplements has been a subject of debate. researchgate.net Furthermore, the compound serves as a key starting material or intermediate in the synthesis of more complex molecules, such as certain impurities of Rabeprazole, a proton pump inhibitor. daicelpharmastandards.comresearchgate.net There is also research interest in its potential biological activities, including antimicrobial and anti-inflammatory properties. cymitquimica.com

Table 2: Examples of Metal Complexes Synthesized with this compound

| Complex Formula | Metal Ion | Source(s) |

|---|---|---|

| [Cu(3-Mepic)₂]·2H₂O | Copper(II) | chemicalbook.comsigmaaldrich.comingentaconnect.com |

| [Cu(3-Mepic)₂(4-pic)] | Copper(II) | chemicalbook.comsigmaaldrich.comingentaconnect.com |

| [Co(3-Mepic)₃] | Cobalt(III) | chemicalbook.comsigmaaldrich.com |

| [Ni(3-Mepic)₂(H₂O)₂] | Nickel(II) | chemicalbook.comsigmaaldrich.com |

| bis(3-methyl-picolinato-κ² N,O)(1,10-phenanthroline)zinc(II) tetrahydrate | Zinc(II) | chemicalbook.comsigmaaldrich.com |

Context within Picolinic Acid Derivatives Research

This compound is part of a broader class of picolinic acid derivatives that are extensively studied in chemistry. Picolinic acid itself, a metabolite of tryptophan, and its derivatives are recognized for their strong ability to act as chelating agents for a wide range of metal ions. nih.govresearchgate.net This characteristic makes them highly valuable as ligands in coordination chemistry. nih.govresearchgate.net

The research into picolinic acid derivatives is diverse, exploring how the introduction of different substituents onto the pyridine ring influences the resulting molecule's structural, electronic, and biological properties. nih.govresearchgate.net Modifications can lead to compounds with enhanced or specific functionalities. For example, some derivatives are used as intermediates in the synthesis of pharmaceuticals, such as drugs for respiratory disorders. google.com Studies have also explored the potential of certain picolinic acid derivatives as inhibitors of enzymes like dopamine (B1211576) β-hydroxylase, which could have implications for blood pressure regulation. sci-hub.box

The structural versatility of picolinic acid derivatives allows for their use in creating ligands for biomedical applications, such as in the development of contrast agents for magnetic resonance imaging (MRI) and for labeling with radioisotopes. nih.govresearchgate.net The systematic study of these compounds, including this compound, contributes to a deeper understanding of structure-activity relationships and aids in the design of new molecules for applications in materials science and medicinal chemistry. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHIBYREWJHKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296408 | |

| Record name | 3-Methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-07-2 | |

| Record name | 3-Methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4021-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Conventional Synthetic Routes to 3-Methylpicolinic Acid

Conventional methods for the synthesis of this compound primarily involve the modification of existing pyridine (B92270) frameworks or the construction of the pyridine ring from acyclic precursors.

A common and direct route to this compound is the oxidation of 3-methylpyridine (B133936), also known as 3-picoline. This process typically involves the use of strong oxidizing agents to convert the methyl group at the 2-position of the pyridine ring into a carboxylic acid group. While the methyl group at the 3-position is also susceptible to oxidation, reaction conditions can be optimized to favor the formation of this compound. Industrial processes for the production of nicotinic acid (pyridine-3-carboxylic acid) from 3-picoline often yield various pyridine carboxylic acids, and similar principles can be applied to target the synthesis of this compound. google.com For instance, the oxidation of methylpyridines to their corresponding carboxylic acids can be achieved using oxidizing agents like potassium permanganate (B83412) or nitric acid. orgsyn.org A patented process describes the oxidation of methyl-pyridines in an aqueous solution using a halogen oxidizing agent under the influence of actinic radiation, which converts the methyl group to a carboxyl function. rsc.org

Table 1: Comparison of Oxidizing Agents for 3-Methylpyridine Oxidation

| Oxidizing Agent | Reaction Conditions | Selectivity | Yield |

| Potassium Permanganate | Aqueous, elevated temperature | Moderate | Variable |

| Nitric Acid | Concentrated, high temperature | Low to moderate | Variable |

| Halogen/Actinic Radiation | Aqueous, elevated temperature | Can be optimized | Up to 19% conversion reported in one case rsc.org |

| Dioxygen with Catalysts | Liquid phase, high pressure and temperature | High | Up to 81.3% for nicotinic acid youtube.com |

This table presents a generalized comparison based on literature for similar oxidation reactions.

Another classical approach involves the construction of the substituted pyridine ring through condensation reactions. One such method is the condensation of acetoacetic acid and ethylamine, followed by ring closure and decarboxylation to yield a pyridine derivative. nih.gov While this provides a general strategy for pyridine synthesis, specific modifications are required to introduce the methyl and carboxylic acid groups at the desired positions to form this compound.

A more targeted condensation-based route involves the synthesis and subsequent hydrolysis of 2-cyano-3-methylpyridine (B185307). The synthesis of 2-cyano-3-picoline can be achieved from 3-picoline through a process involving N-oxidation, followed by reaction with a methylating agent and subsequent cyanation. rsc.org The resulting 2-cyano-3-methylpyridine can then be hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding this compound. The hydrolysis of cyanopyridine derivatives is a well-established method for the preparation of picolinic acids. researchgate.net

Enzymatic Synthesis Approaches

In recent years, enzymatic methods have gained prominence as environmentally friendly and highly selective alternatives to conventional chemical synthesis.

Catechol 2,3-dioxygenase (C23O) is an enzyme that catalyzes the cleavage of the aromatic ring of catechol and its derivatives. This enzymatic reaction can be harnessed for the synthesis of picolinic acid derivatives. The process involves the conversion of a substituted catechol to a 2-hydroxymuconic semialdehyde derivative, which then undergoes a non-enzymatic cyclization in the presence of ammonia (B1221849) to form the corresponding picolinic acid.

The enzymatic synthesis of methyl-substituted picolinic acids has been demonstrated using this methodology. Specifically, 6-methylpicolinic acid and 5-methylpicolinic acid have been synthesized from 3-methylcatechol (B131232) and 4-methylcatechol, respectively. This approach highlights the potential for producing various substituted picolinic acids by selecting the appropriately substituted catechol as the starting material. The reaction yields for these enzymatic syntheses have been reported to be in the range of 47% to 68%.

Table 2: Enzymatic Synthesis of Methylpicolinic Acids from Catechols

| Substrate | Enzyme | Product | Yield |

| 3-Methylcatechol | Catechol 2,3-Dioxygenase | 6-Methylpicolinic acid | 68% |

| 4-Methylcatechol | Catechol 2,3-Dioxygenase | 5-Methylpicolinic acid | 54% |

Data sourced from a study on Catechol 2,3-Dioxygenase-catalyzed synthesis of picolinic acids.

Advanced Synthetic Strategies for this compound Derivatives

Modern synthetic organic chemistry offers a plethora of advanced strategies for the synthesis of complex molecules, including derivatives of this compound. These methods often provide greater control over regioselectivity and allow for the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. researchgate.netnih.govrsc.org These reactions can be employed to introduce various substituents onto the pyridine ring of a pre-functionalized this compound derivative. For example, a halogenated derivative of this compound could be coupled with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) to generate a diverse library of derivatives.

Directed ortho-metalation (DoM) is another powerful strategy for the regioselective functionalization of aromatic rings. In the context of this compound, the carboxylic acid group can act as a directing group, facilitating the deprotonation of the adjacent C-4 position by a strong base, such as an organolithium reagent. The resulting lithiated species can then react with various electrophiles to introduce a wide range of substituents at the 4-position.

Bromination of Picolinic Acid Derivatives

The bromination of picolinic acid and its derivatives is a key method for introducing a bromine atom onto the pyridine ring, which can then serve as a handle for further functionalization through cross-coupling or nucleophilic substitution reactions. The position of bromination is influenced by the directing effects of the existing substituents.

For picolinic acid derivatives, electrophilic bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). a2bchem.com The carboxylic acid group at the 2-position can influence the regioselectivity of the halogenation. In the case of this compound, several brominated derivatives have been synthesized, including 3-bromo-5-methylpicolinic acid, 4-bromo-3-methylpicolinic acid, and 3-bromo-6-methylpicolinic acid. scbt.comchemscene.com

A general procedure for the bromination of anthranilic acid, which can be conceptually applied to picolinic acids, involves dissolving the starting material in glacial acetic acid, cooling it, and then adding a solution of bromine in acetic acid. rjpbcs.com Another approach involves the Sandmeyer-like reaction of an aminopicoline derivative. For instance, 3-amino-5-picoline can be treated with an acid, followed by the addition of liquid bromine and an aqueous solution of sodium nitrite (B80452) at low temperatures to yield 3-bromo-5-methylpyridine, a precursor to the corresponding carboxylic acid. patsnap.com

Table 1: Examples of Brominated this compound Derivatives

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 3-Bromo-5-methylpicolinic acid | 1211515-68-2 | C7H6BrNO2 |

| 4-Bromo-3-methylpicolinic acid | 1211526-84-9 | C7H6BrNO2 |

| 3-Bromo-6-methylpicolinic acid | 779344-30-8 | C7H6BrNO2 |

Multi-step Syntheses via Pyridine Intermediates

A common and practical approach to the synthesis of this compound involves a multi-step sequence starting from readily available pyridine intermediates, most notably 3-methylpyridine (3-picoline).

The industrial synthesis of 3-picoline can be achieved through the reaction of acrolein with ammonia over a heterogeneous oxide catalyst at elevated temperatures. wikipedia.org This process often yields pyridine as a byproduct due to demethylation. wikipedia.org

Once 3-picoline is obtained, the next critical step is the oxidation of the methyl group to a carboxylic acid. This transformation can be accomplished using strong oxidizing agents. For instance, methylpyridines can be oxidized to their corresponding pyridine carboxylic acids by the action of a halogen oxidizing agent in the presence of water and under the influence of actinic radiation. google.com Another method involves the oxidation of 3-picoline with oxygen in the presence of a cobalt catalyst, N-hydroxyphthalimide (NHPI), and a bromide source in acetic acid. mdpi.com This free-radical oxidation process is initiated by the abstraction of a hydrogen atom from the methyl group. mdpi.com

Table 2: Overview of a Multi-step Synthesis of this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Acrolein, Ammonia | Oxide catalyst, high temperature | 3-Methylpyridine (3-Picoline) |

Nucleophilic Substitution Reactions for Functionalization

Nucleophilic substitution reactions are fundamental for the derivatization of this compound and its derivatives. These reactions can occur at the carboxylic acid group (nucleophilic acyl substitution) or at the pyridine ring, particularly if it is substituted with a good leaving group like a halogen.

Nucleophilic Acyl Substitution: The carboxylic acid group of this compound can be converted into various derivatives such as esters, amides, and acid halides. This typically involves the activation of the carboxylic acid to make the carbonyl carbon more electrophilic, followed by attack by a nucleophile. masterorganicchemistry.com For example, conversion to an acid chloride can be achieved using thionyl chloride (SOCl2), which can then be reacted with alcohols or amines to form esters or amides, respectively. libretexts.org

Nucleophilic Aromatic Substitution: The pyridine ring itself is generally electron-deficient and can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when containing a good leaving group. For brominated derivatives of this compound, the bromine atom can be displaced by a variety of nucleophiles. pressbooks.pub For instance, the bromine in 4-alkoxy-3-hydroxypicolinic acid precursors can be substituted by an alkoxide group. google.com These reactions often require elevated temperatures and may be catalyzed by transition metals.

Oxidation and Reduction Reactions of Side Chains

The side chains of this compound, namely the methyl group and the carboxylic acid, can be subjected to oxidation and reduction reactions to yield a variety of derivatives.

Oxidation: As mentioned in the synthesis section, the methyl group of the precursor 3-picoline can be oxidized to form the carboxylic acid of this compound. google.commdpi.com If other alkyl side chains were present on the pyridine ring, they could also potentially be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. chemistrysteps.comlibretexts.org Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce carboxylic acids. chemistrysteps.com The reaction with LiAlH4 proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately yielding (3-methylpyridin-2-yl)methanol after an acidic workup. libretexts.org The intermediate aldehyde is more reactive than the starting carboxylic acid and is therefore not isolated. chemistrysteps.comlibretexts.org Catalytic hydrogenation can also be employed for the reduction of carboxylic acid derivatives, though acids themselves are relatively unreactive under these conditions. libretexts.org

Esterification of the Carboxylic Acid Group

Esterification is a common and important derivatization of the carboxylic acid group of this compound. The resulting esters can have different properties and may be used as protecting groups or as intermediates in further reactions.

One of the most common methods for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield methyl 3-methylpicolinate or ethyl 3-methylpicolinate, respectively.

Other methods for esterification include:

Reaction with an acid chloride: The carboxylic acid can first be converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl2). The acid chloride is then reacted with the desired alcohol. commonorganicchemistry.com

Steglich esterification: This method is suitable for acid-sensitive substrates and uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Alkylation with alkyl halides: The carboxylic acid can be deprotonated with a base to form the carboxylate salt, which can then be alkylated with an alkyl halide, such as methyl iodide, in an SN2 reaction. libretexts.orgcommonorganicchemistry.com

Table 3: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H2SO4) | Equilibrium reaction; often uses excess alcohol as solvent. masterorganicchemistry.com |

| Via Acid Chloride | 1. SOCl2 2. Alcohol | Involves formation of a highly reactive intermediate. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com |

Decarboxylation Pathways

The decarboxylation of picolinic acids, including this compound, involves the removal of the carboxylic acid group as carbon dioxide. The kinetics and mechanism of this reaction have been studied for 3-substituted picolinic acids. cdnsciencepub.com

The decarboxylation of this compound in aqueous solution at 150°C exhibits a rate maximum at an intermediate pH. cdnsciencepub.com It is proposed that the reaction proceeds through the Hammick mechanism, where the isoelectric species (zwitterion or neutral acid) decarboxylates. researchgate.net Interestingly, the 3-methylpicolinate anion is resistant to decarboxylation under these conditions. cdnsciencepub.com Both electron-withdrawing and electron-releasing substituents at the 3-position have been found to accelerate the decarboxylation of the acid form but inhibit the decarboxylation of the anion form. cdnsciencepub.comresearchgate.net This suggests that steric effects, which disrupt the coplanarity of the carboxyl group with the pyridine ring, may play a role in facilitating the breaking of the carbon-carbon bond. researchgate.net

Table 4: First-Order Rate Constants for the Decarboxylation of 3-Benzoylpicolinic Acid at 150°C and μ = 1.0 cdnsciencepub.com

| pH | Rate Constant (s⁻¹) |

|---|---|

| 0.37 | 2.0 x 10⁻⁴ |

| 1.22 | 4.5 x 10⁻⁴ |

C-Alkylation Reactions

While electrophilic substitution on the pyridine ring is common, C-alkylation of the ring can be more challenging. However, for this compound, a specific method for C-alkylation has been reported. The dianion of this compound, formed by reacting it with a strong base such as lithium diisopropylamide (LDA), can undergo C-alkylation with electrophiles like 3-chlorobenzyl chloride. This reaction allows for the introduction of an alkyl group onto the pyridine ring, further expanding the range of possible derivatives.

Synthesis of Key Related Substances and Impurities

The quality and safety of active pharmaceutical ingredients (APIs) are critically dependent on the control of impurities. This section details the synthesis of a key related substance of this compound and outlines general strategies for impurity profiling and control.

Synthesis of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid

Table 1: Synthesis Overview

| Starting Material | Key Intermediate | Final Product | Number of Steps |

|---|

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 3-Methylpicolinic Acid in Complex Formation

This compound (3-MepicH), a derivative of picolinic acid, demonstrates significant potential as a chelating agent in the formation of metal complexes. Its structural features, particularly the presence of a carboxylic acid group and a nitrogen atom within the pyridine (B92270) ring, allow it to effectively bind with various metal ions.

Metal Ion Chelating Activity

The picolinic acid core of this compound enables it to form stable complexes with a range of metal ions, including copper(II), nickel(II), and cobalt(II). orientjchem.org This chelating ability is fundamental to its role in coordination chemistry. The deprotonated form of the ligand, 3-methylpicolinate, coordinates with metal centers, leading to the formation of well-defined complex structures. orientjchem.org The stoichiometry of these complexes can vary, as seen in the formation of a 2:3 complex with cobalt. researchgate.net

N,O-Bidentate Coordination Modes

In the formation of metal complexes, this compound typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. orientjchem.orgresearchgate.net This N,O-bidentate chelation results in the formation of a stable five-membered ring structure. chem-soc.si Spectroscopic data, such as infrared (IR) spectroscopy, confirms this coordination mode by showing shifts in the vibrational frequencies of the carboxylate and pyridine groups upon complexation. orientjchem.orgtandfonline.com X-ray crystal structure analysis of various complexes, including those with copper, has definitively shown this N,O-chelating behavior. tandfonline.comtandfonline.comingentaconnect.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the corresponding metal salt with the ligand in a suitable solvent, often an aqueous solution. researchgate.nettandfonline.com The resulting complexes can be characterized by various analytical techniques, including elemental analysis, IR spectroscopy, thermal analysis (TGA/DTA), and X-ray crystallography, to determine their composition, coordination environment, and structural details. tandfonline.comtandfonline.comresearchgate.net

Copper(II) Complexes

Several copper(II) complexes of this compound have been synthesized and characterized. orientjchem.org A common example is bis(3-methylpicolinato)copper(II) dihydrate, [Cu(3-Mepic)₂]·2H₂O, prepared by reacting copper(II) sulfate (B86663) pentahydrate with this compound in an aqueous solution. tandfonline.comtandfonline.comingentaconnect.com Recrystallization of this complex from a 4-picoline solution yields another complex, bis(3-methylpicolinato-N,O)(4-picoline)copper(II), [Cu(3-Mepic)₂(4-pic)]. tandfonline.comtandfonline.comingentaconnect.com

X-ray analysis of [Cu(3-Mepic)₂(4-pic)] reveals a square-pyramidal coordination geometry around the copper(II) ion. tandfonline.comtandfonline.comingentaconnect.com The basal plane is occupied by two 3-methylpicolinate ligands, each coordinating in an N,O-bidentate fashion, while the apical position is occupied by a 4-picoline molecule. tandfonline.comtandfonline.comingentaconnect.com Thermal analysis of these complexes shows the loss of water or 4-picoline molecules at specific temperature ranges, further confirming their composition. tandfonline.com

Table 1: Selected Copper(II) Complexes of this compound

| Complex Formula | Synthesis Method | Coordination Geometry |

|---|---|---|

| [Cu(3-Mepic)₂]·2H₂O | Reaction of CuSO₄·5H₂O and 3-MepicH in aqueous solution. tandfonline.comingentaconnect.com | Not explicitly stated, but IR confirms N,O-chelation. tandfonline.com |

| [Cu(3-Mepic)₂(4-pic)] | Recrystallization of [Cu(3-Mepic)₂]·2H₂O from 4-picoline. tandfonline.comingentaconnect.com | Square-pyramidal. tandfonline.comtandfonline.comingentaconnect.com |

| [Cu(3-Mepic)₂(H₂O)]·H₂O | Reaction of Cu salt and 3-MepicH in aqueous solution. researchgate.net | Not explicitly stated. |

| [Cu(3-Mepic)₂(3-pic)] | Recrystallization of [Cu(3-Mepic)₂(H₂O)]·H₂O from 3-picoline. researchgate.net | Not explicitly stated. |

Nickel(II) Complexes

Nickel(II) complexes with this compound have also been prepared and studied. orientjchem.org The complex diaqua-bis(3-methylpicolinato)nickel(II), [Ni(3-Mepic)₂(H₂O)₂], is synthesized by reacting a nickel(II) salt with this compound in an aqueous solution. researchgate.netsigmaaldrich.com Spectroscopic and thermal studies are used to characterize these complexes. orientjchem.org In some cases, these nickel complexes have been investigated for their potential biological activities, such as α-glucosidase inhibition, although some have been found to be inactive. researchgate.net

Table 2: A Known Nickel(II) Complex of this compound

| Complex Formula | Synthesis Method |

|---|---|

| [Ni(3-Mepic)₂(H₂O)₂] | Reaction of a Ni(II) salt and 3-MepicH in aqueous solution. researchgate.netsigmaaldrich.com |

Cobalt(II) Complexes

Cobalt(II) complexes of this compound have been synthesized and structurally characterized. orientjchem.orgresearchgate.net One such complex is tris(3-methylpicolinato)cobalt(III), [Co(3-Mepic)₃], which features an octahedral coordination environment around the cobalt center. researchgate.netsigmaaldrich.com The formation of this complex has been studied in solution using UV-Vis spectrophotometry, which indicated a 2:3 metal-to-ligand stoichiometry. researchgate.net The coordination of the 3-methylpicolinate ligand in a DMSO solution was confirmed by NMR spectroscopy. researchgate.net Like the nickel complexes, some cobalt complexes with this compound have been evaluated for α-glucosidase inhibitory activity and were found to be inactive. researchgate.net

Table 3: A Known Cobalt(II) Complex of this compound

| Complex Formula | Synthesis Method | Coordination Geometry |

|---|---|---|

| [Co(3-Mepic)₃] | Reaction of a Co(II) salt with 3-MepicH. researchgate.netsigmaaldrich.com | Octahedral. researchgate.net |

Zinc(II) Complexes

This compound, also known as 3-methylpyridine-2-carboxylic acid (3-MepicH), serves as a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions, including zinc(II). scientificlabs.co.uk Research has focused on the synthesis and structural characterization of these complexes, often incorporating ancillary ligands to explore diverse coordination geometries and potential applications.

A notable example is the ternary zinc(II) complex, bis(3-methylpicolinato-κ²N,O)(1,10-phenanthroline-κ²N,N)-zinc(II) pentahydrate, with the formula [Zn(3-Me-pic)₂(phen)]·5H₂O. nih.gov The synthesis of this complex involves the use of this compound as a primary ligand. scientificlabs.co.uksigmaaldrich.com Crystal structure analysis has revealed that the zinc(II) ion is situated in a distorted octahedral environment. nih.govsigmaaldrich.com In this configuration, the two 3-methylpicolinate ligands coordinate to the zinc center in a bidentate fashion through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group. A key structural feature is the trans-configuration of the carbonyl oxygen atoms from the two carboxylate moieties. nih.gov The two planar picolinate (B1231196) ligands are oriented above and in front of the plane of the 1,10-phenanthroline (B135089) ligand. nih.gov

Chromium(III) and Vanadium(IV) Complexes

The interaction of this compound (3-mpaH) with chromium(III) and vanadium(IV) has been a subject of synthetic and structural investigation. bezmialem.edu.tr These studies provide insight into how the electronic configuration and preferred coordination number of the metal ion influence the resulting complex's stoichiometry and geometry.

A chromium(III) complex with the formula Cr(3-mpa)₃ has been synthesized and structurally characterized. bezmialem.edu.tr In this complex, the chromium(III) central ion is coordinated by three 3-methylpicolinate ligands. The synthesis involves the reaction of chromium(III) nitrate (B79036) nonahydrate with this compound in the presence of trimethylamine (B31210) in an aqueous solution. bezmialem.edu.tr The resulting coordination geometry around the Cr(III) atom is a distorted octahedron, consistent with the typical coordination preference for Cr(III). bezmialem.edu.trresearchgate.net

For vanadium(IV), in the form of the vanadyl ion (VO²⁺), complexes with this compound have also been prepared. bezmialem.edu.trnih.gov One study reports the synthesis of a V(IV) complex where the central vanadium ion is coordinated by two 3-methylpicolinate ligands and an oxo group (V=O). bezmialem.edu.tr The coordination geometry is described as distorted square-bipyramidal. bezmialem.edu.tr In contrast, another comprehensive study on the complexation of the V(IV)O²⁺ ion with various picolinate derivatives classified this compound (3-mepicH) as a ligand that forms square pyramidal complexes, both in aqueous solution and in the solid state. nih.govacs.org This class of ligands leads to the formation of bis-chelated species. nih.gov The potential insulin-enhancing properties of V(IV)O²⁺ compounds have driven much of the research into their coordination chemistry. nih.govacs.org

Other Transition Metal Complexes (e.g., Iron(III), Lead(II), Ruthenium(II))

Beyond zinc, chromium, and vanadium, this compound forms complexes with a range of other transition metals. While detailed structural reports for some metals like iron(III) are less common in the literature, extensive work has been done on its complexes with lead(II). Additionally, its use in forming ruthenium(II) complexes has been noted, although often as part of a more complex system with other ligands. bezmialem.edu.tr

A significant example is the lead(II) coordination polymer with the formula [Pb₂(mpic)₄(H₂O)]·0.5H₂O, where 'mpic' stands for 3-methylpicolinate. osti.govresearchgate.net This compound is synthesized from 3-methyl piconitrile, which undergoes an in situ isomerization to form the this compound ligand during the reaction. researchgate.netosti.gov X-ray diffraction analysis revealed that the complex features a one-dimensional (1D) polymeric chain structure. osti.govresearchgate.net These chains are constructed from tetranuclear Pb₄ building blocks, which are linked together by the carboxylate groups of the 3-methylpicolinate ligands. researchgate.netosti.govresearchgate.net The formation of such polymeric structures highlights the bridging capability of the carboxylate group of the ligand, allowing for the creation of extended metal-organic frameworks.

The synthesis of a ruthenium(II) complex involving this compound and 2,2'-bipyridine (B1663995) has also been reported, indicating the ligand's utility in constructing mixed-ligand systems. bezmialem.edu.tr The study focused on the electrochemical and biological properties of the resulting complex. bezmialem.edu.tr

Structural Elucidation of Metal Complexes

X-ray Crystallography and Single Crystal Diffraction

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. uni-ulm.de The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. uni-ulm.dersc.org By analyzing the positions and intensities of the diffracted beams, a model of the electron density within the crystal's unit cell can be generated. This model is then refined to determine the precise positions of all non-hydrogen atoms. rsc.org

For instance, the structure of the [Zn(3-Me-pic)₂(phen)]·5H₂O complex was established by crystal structure analysis, which confirmed its distorted octahedral geometry and the specific orientation of the ligands. nih.gov Similarly, single-crystal X-ray diffraction was used to determine the monoclinic C2/c space group for the Cr(3-mpa)₃ complex and to reveal the 1D polymeric nature of the [Pb₂(mpic)₄(H₂O)]·0.5H₂O complex. bezmialem.edu.trosti.govresearchgate.net

Coordination Geometries and Environments

The structural data obtained from X-ray crystallography reveal the diverse coordination geometries and environments adopted by metal ions when complexed with this compound. The geometry is largely dictated by the size, charge, and electronic configuration of the central metal ion.

A common coordination mode for the 3-methylpicolinate ligand is N,O-bidentate chelation, where it forms a stable five-membered ring with the metal center through the pyridine nitrogen and a carboxylate oxygen. researchgate.netorientjchem.org

Key Coordination Geometries:

Distorted Octahedral: This is a frequent geometry for hexacoordinate complexes. In the [Zn(3-Me-pic)₂(phen)]·5H₂O complex, the zinc(II) ion is coordinated to two nitrogen and two oxygen atoms from the two picolinate ligands and two nitrogen atoms from the phenanthroline ligand. nih.govsigmaaldrich.com The Cr(III) complex, Cr(3-mpa)₃, also exhibits a distorted octahedral geometry, with the central metal ion coordinated by three bidentate 3-methylpicolinate ligands. bezmialem.edu.tr

Square Pyramidal/Bipyramidal: This geometry is common for pentacoordinate and hexacoordinate complexes, particularly with the vanadyl ion (VO²⁺). The V(IV)O²⁺ complex with 3-methylpicolinate has been described as having a distorted square-bipyramidal or square pyramidal geometry, achieved by the coordination of two N,O-bidentate ligands and the axial oxo group. bezmialem.edu.trnih.govacs.org

Holo-directed (Hemi-directed) for Pb(II): In the lead(II) complex, the coordination environment is more complex due to the presence of the lone pair of electrons on the Pb(II) ion. The lead ions within the tetranuclear Pb₄ cluster exhibit varied coordination numbers and geometries, involving bonds to oxygen atoms from both carboxylate groups and water molecules, leading to a polymeric structure. osti.govresearchgate.net

The following table summarizes the coordination geometries for several metal complexes of this compound.

| Complex Formula | Metal Ion | Coordination Geometry | Reference(s) |

| [Zn(3-Me-pic)₂(phen)]·5H₂O | Zn(II) | Distorted Octahedral | nih.gov, sigmaaldrich.com |

| Cr(3-mpa)₃ | Cr(III) | Distorted Octahedral | bezmialem.edu.tr |

| [VO(3-mpa)₂(O)] | V(IV)O²⁺ | Distorted Square-Bipyramidal | bezmialem.edu.tr |

| [Pb₂(mpic)₄(H₂O)]·0.5H₂O | Pb(II) | Polymeric (Tetranuclear units) | osti.gov, researchgate.net |

Polymeric Structures in Metal Complexes

The ability of the carboxylate group of this compound to act as a bridging ligand between metal centers enables the formation of coordination polymers. These are extended structures where metal ions (or clusters) are linked by organic ligands into one-, two-, or three-dimensional networks.

The lead(II) complex, [Pb₂(mpic)₄(H₂O)]·0.5H₂O, is a prime example of a one-dimensional (1D) coordination polymer formed with 3-methylpicolinate. osti.govresearchgate.net Its structure, as determined by X-ray analysis, is not based on simple mononuclear repeating units. Instead, it is built from tetranuclear [Pb₄] clusters. osti.govresearchgate.net These clusters act as secondary building units that are connected by the 3-methylpicolinate ligands to form topologically distinct 1D polymeric chains. researchgate.netosti.govresearchgate.net The final supramolecular structure is further stabilized by weaker interactions, such as hydrogen bonds. osti.gov The formation of such polymeric architectures demonstrates the versatility of this compound in crystal engineering, where it can be used to construct complex metal-organic materials.

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

| This compound | 3-Methylpyridine-2-carboxylic acid |

| 3-MepicH / 3-mpaH | This compound |

| 3-Me-pic / 3-mpa / mpic | 3-Methylpicolinate |

| phen | 1,10-phenanthroline |

| 2,2'-bipyridine | 2,2'-bipyridine |

Intermolecular Interactions (Hydrogen Bonding, C-H···π Interactions)

The crystal structures of metal complexes containing this compound (3-MepicH) are stabilized by a network of intermolecular interactions, including hydrogen bonding and C-H···π interactions. These non-covalent forces play a crucial role in the formation of three-dimensional supramolecular architectures.

The presence of other ligands or solvent molecules within the crystal structure can also influence the intermolecular interactions. For instance, in a europium(III) complex with this compound, intermolecular O-H···O hydrogen bonds involving coordinated and uncoordinated water molecules link the polymer chains into a three-dimensional network. nih.gov In nickel(II) and copper(II) complexes of this compound, where water molecules are coordinated to the metal center, these interactions are also prevalent. researchgate.net

The following table summarizes the types of intermolecular interactions observed in various metal complexes of picolinic acid and its derivatives.

| Complex | Intermolecular Interaction Types | Reference |

| [Ag(MeC₅H₃NCOO)(MeC₅H₃NCOOH)]₂ | C—H···π interactions | researchgate.net |

| bis(3-methylpicolinato-N,O)(4-picoline)copper(II) | Weak intermolecular C-H···O hydrogen bonds, π···π stacking | beun.edu.trchem-soc.si |

| {Na[Eu(C₇H₆NO₂)₄]·3H₂O}n | Intermolecular O-H···O hydrogen bonds | nih.gov |

| [Ni(3-Mepic)₂(H₂O)₂] and [Cu(3-Mepic)₂(H₂O)]·H₂O | Hydrogen bonding involving water molecules | researchgate.net |

| Nickel(II) and Copper(II) complexes with 3-hydroxypicolinic acid | Weak C-H···O hydrogen bonds, π-π and C-H···π interactions | researchgate.net |

Solution-Phase Complexation Studies

The complexation behavior of this compound with various metal ions in solution has been investigated using techniques such as UV-Vis spectrophotometry. These studies provide insights into the stoichiometry and stability of the complexes formed in the solution phase.

UV-Vis Spectrophotometric Analysis of Complexation Equilibria

UV-Vis spectrophotometry is a valuable tool for studying the formation of metal complexes in solution. Changes in the absorption spectra of this compound upon the addition of a metal ion indicate the formation of a complex. researchgate.netacs.org By monitoring these changes as a function of the metal-to-ligand ratio and pH, the stoichiometry and stability constants of the resulting complexes can be determined. researchgate.netresearchgate.net

For instance, UV-Vis spectrophotometric measurements have been used to study the complexation of cobalt with this compound in aqueous solution. researchgate.net These studies confirmed the formation of cobalt complexes and allowed for the determination of their composition. Similarly, the complexation of copper(II) with this compound has been investigated using this technique, confirming the existence of a Cu(II)-3-MepicH complex in diluted aqueous solutions. researchgate.net The interaction of V(IV)O²⁺ with this compound has also been studied in aqueous solution using UV-Vis spectroscopy, alongside other methods, to characterize the formed complexes. acs.org

Metal-to-Ligand Ratios in Solution

The determination of metal-to-ligand ratios is a key aspect of solution-phase complexation studies. The Job method of continuous variation, which involves monitoring a physical property such as absorbance while varying the mole fraction of the ligand and metal, is commonly employed. researchgate.net

For copper(II) complexes with this compound in diluted aqueous solutions, UV-Vis spectrophotometry has confirmed a metal-to-ligand ratio of 1:2. researchgate.net In the case of nickel(II) with this compound, a mixture of two complexes with metal-to-ligand ratios of 1:2 and 1:3 was identified in diluted aqueous solutions. researchgate.net

Studies on the complexation of cobalt with 3- and 6-methylpicolinic acid have also utilized UV-Vis spectrophotometry to determine the composition of the formed complexes. researchgate.net For this compound, a stoichiometry of 2:3 (metal:ligand) was found. researchgate.net

The following table summarizes the determined metal-to-ligand ratios for complexes of this compound with different metal ions in solution.

| Metal Ion | Method | Metal-to-Ligand Ratio(s) | Reference |

| Copper(II) | UV-Vis Spectrophotometry | 1:2 | researchgate.net |

| Nickel(II) | UV-Vis Spectrophotometry | 1:2 and 1:3 | researchgate.net |

| Cobalt(II) | UV-Vis Spectrophotometry | 2:3 | researchgate.net |

Spectroscopic and Computational Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR), Fourier Transform Infrared (FTIR), and Raman techniques, has been employed to analyze the molecular vibrations of 3-Methylpicolinic acid. These analyses are often supported by computational methods like Density Functional Theory (DFT) to assign the observed vibrational modes accurately. researchgate.net

The FTIR spectra of this compound have been recorded in the solid phase, typically within the 4000–450 cm⁻¹ range. researchgate.net The spectrum is characterized by absorption bands corresponding to the vibrations of its specific functional groups, namely the carboxylic acid group and the methyl-substituted pyridine (B92270) ring.

The presence of the carboxylic acid functional group gives rise to several distinct and characteristic absorption bands. A very broad O–H stretching band is typically observed in the 3300–2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids commonly form. orgchemboulder.comspectroscopyonline.com Superimposed on this broad band are the sharper C-H stretching vibrations of the methyl group and the pyridine ring. orgchemboulder.com The C=O stretching vibration of the carbonyl group results in a strong, intense absorption band typically found between 1730 cm⁻¹ and 1700 cm⁻¹. spectroscopyonline.com Other significant bands for the carboxylic acid group include the C–O stretching vibration, which appears in the 1320–1210 cm⁻¹ range, and a broad O–H out-of-plane bend (or wag) located around 960–900 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Vibrations associated with the 3-methylpyridine (B133936) ring also contribute to the spectrum. These include C-H stretching from the aromatic ring, C=C and C=N ring stretching modes, and various C-H bending vibrations. uomustansiriyah.edu.iqpressbooks.pub Detailed assignments of these vibrational frequencies have been supported by normal coordinate analysis and DFT calculations, which show good agreement between the observed and computed frequencies. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300–2500 | O–H stretch | Carboxylic Acid (dimer) | Very Broad, Strong |

| ~3100–3000 | =C–H stretch | Pyridine Ring | Medium to Weak |

| ~2980–2850 | -C–H stretch | Methyl Group | Medium |

| 1730–1700 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600–1450 | C=C, C=N stretch | Pyridine Ring | Medium to Strong |

| 1320–1210 | C–O stretch | Carboxylic Acid | Medium |

FT-Raman spectroscopy has also been utilized to study the vibrational modes of this compound, with spectra typically recorded in the 4000-50 cm⁻¹ range. researchgate.net Raman spectroscopy provides complementary data to IR spectroscopy, as different selection rules govern the activity of vibrational modes in each technique. The optimized geometry and vibrational frequencies have been computed using DFT methods, and a normal coordinate analysis was performed by solving the inverse vibrational problem (IVP). researchgate.net The root mean square (rms) error between observed and calculated frequencies has been found to be as low as 8.48 cm⁻¹, indicating a high level of accuracy in the computational model. researchgate.net

Electronic Absorption Spectroscopy

The electronic transitions of this compound have been investigated using UV-Visible spectroscopy, often in the context of forming metal complexes. bezmialem.edu.tr

The UV-Vis spectrum of this compound is determined by the presence of chromophores, which are the pyridine ring and the carboxylic acid group. These groups contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π). msu.edulibretexts.org The spectrum is expected to show absorptions corresponding to π → π and n → π* transitions. libretexts.org The π → π* transitions, originating from the aromatic system, are generally intense, while the n → π* transitions, involving lone pair electrons on the nitrogen and oxygen atoms, are typically weaker. libretexts.org

Experimental studies have confirmed the electronic absorption properties of this compound, particularly during its use as a ligand in the synthesis of coordination complexes with metal ions such as Cr(III) and V(IV). bezmialem.edu.tr These studies monitor the changes in the UV-Vis spectra upon complexation to understand the bonding between the ligand and the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen nuclei.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the methyl group, the pyridine ring, and the carboxylic acid. ichemical.com In a deuterated solvent like DMSO-d₆, the chemical shifts (δ) are measured in parts per million (ppm) relative to an internal standard. ichemical.comlibretexts.org

The proton of the carboxylic acid (–COOH) is highly deshielded and appears as a broad singlet far downfield, a characteristic feature of acidic protons. ichemical.com The three protons on the pyridine ring appear in the aromatic region, with their specific shifts and coupling patterns (multiplicity) determined by their positions relative to the nitrogen atom and the other substituents. ichemical.com The protons of the methyl group (–CH₃) appear as a singlet in the upfield region. ichemical.com Predicted ¹H NMR data shows excellent resolution of these distinct proton environments. ichemical.com

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound Solvent: DMSO-d₆; Frequency: 270.05 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.49 | Singlet (s) | 3H | CH₃ |

| 7.49 | Doublet of doublets (dd) | 1H | H-5 (Pyridine ring) |

| 7.79 | Doublet of doublets (dd) | 1H | H-4 (Pyridine ring) |

| 8.49 | Doublet (d) | 1H | H-6 (Pyridine ring) |

| 10.72 | Broad singlet (sbr) | 1H | CO₂H |

Data sourced from iChemical. ichemical.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgbruker.com It is particularly useful for studying metal complexes and organic radicals. wikipedia.org While this compound itself is not a radical, its metal complexes can be paramagnetic and thus studied by EPR. researchgate.net

EPR spectroscopy can provide detailed information about the electronic structure of paramagnetic centers and the coordination environment of metal ions in complexes. bruker.comnih.gov For instance, in complexes of this compound with transition metals like copper(II), EPR can be used to determine the g-factor and hyperfine coupling constants, which give insights into the geometry and nature of the metal-ligand bonding. wikipedia.orgresearchgate.net The technique has been used to characterize the structure of copper(II) complexes with 3-methylpicolinate in both hydrated and anhydrous forms. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound. The exact mass of this compound is 137.047678466 Da. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique has been utilized in studies involving this compound, often after a derivatization step to improve chromatographic behavior and ionization efficiency. nih.gov

For example, this compound has been used as a derivatizing agent to enhance the sensitivity of detecting other molecules, such as testosterone (B1683101) and dihydrotestosterone (B1667394) in saliva samples. nih.gov In such applications, the target molecules are converted to their 3-methylpicolinate esters, which can then be effectively separated and detected. nih.gov However, it has been noted that the peaks of 3-methylpicolinate esters can sometimes be suppressed by matrix effects from complex biological samples like saliva. nih.gov

LC-MS/MS is also a key method for metabolic studies, allowing for the quantification of various organic acids in biological matrices. mdpi.complos.orgnih.gov Derivatization agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are often employed to analyze short-chain fatty acids and other organic acids, improving their retention on reversed-phase columns and their detection sensitivity. unimi.itshimadzu.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. lipidmaps.org

GC-MS has been widely used for the analysis of fatty acids and other organic acids in various samples. nih.gov Picolinyl esters, including those derived from this compound, are useful derivatives for GC-MS analysis because the mass spectra of these esters provide structural information about the original fatty acid chain, such as the position of branching and unsaturation. nih.gov A common derivatization method involves converting the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester. lipidmaps.org

Computational Chemistry Studies

Computational chemistry has become an indispensable tool for investigating the properties of molecules like this compound. These studies provide insights into molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for studying the electronic structure of molecules. jmchemsci.com DFT calculations have been extensively applied to this compound and its metal complexes to investigate various properties. idosi.orgresearchgate.netbohrium.comacs.orgacs.orgtandfonline.com

Key applications of DFT for this compound include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule. bohrium.com

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts. idosi.orgacs.org These theoretical predictions aid in the assignment of experimental spectra.

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity. bohrium.comtandfonline.com The energy gap between HOMO and LUMO provides information about the molecule's stability and reactivity. idosi.orgjmchemsci.com

Reactivity Descriptors: Calculating global reactivity indices such as hardness, chemical potential, and electrophilicity to predict the chemical behavior of the molecule. idosi.org Studies have used these descriptors to compare the nucleophilicity of this compound with its isomers. idosi.org

Non-covalent Interactions: Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in understanding the crystal packing and solid-state behavior of this compound and its complexes. acs.orgtandfonline.com

DFT calculations have been performed using various functionals and basis sets, such as B3LYP with a 6-311G basis set, to model the properties of this compound and related compounds. jmchemsci.comtandfonline.com These computational studies complement experimental findings and provide a deeper understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Calculations

Prediction of Geometric Structures

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the molecular geometry of this compound and its complexes. biointerfaceresearch.comnih.gov DFT calculations, often employing the B3LYP functional with various basis sets like 6-311++G(d,p), are used to determine the most stable conformer and optimized geometrical parameters. biointerfaceresearch.comresearchgate.net For instance, in a study on dinicotinic acid, a related compound, DFT was used to identify the conformer with the minimum global energy from eight possibilities. biointerfaceresearch.com The optimized structure provides data on bond lengths and angles. biointerfaceresearch.com For example, in dinicotinic acid, the average C-N bond distance was computed to be 1.334 Å. biointerfaceresearch.com

When this compound acts as a ligand in metal complexes, its coordination mode and the resulting geometry of the complex are of significant interest. X-ray crystal structure analysis has been used to determine the geometry of metal complexes of this compound. For example, a copper(II) complex, [Cu(3-Mepic)2(4-pic)], was found to have a square-pyramidal coordination environment where the copper(II) ion is coordinated by two N,O-chelating 3-methylpicolinate ligands in the basal plane and a 4-picoline molecule in the apical position. researchgate.net Similarly, a zinc complex with 1,10-phenanthroline (B135089) and this compound was established as having a distorted octahedral geometry. nih.gov In V(IV)O2+ complexes, this compound was found to form square pyramidal structures in both aqueous solution and the solid state. nih.govacs.org

Theoretical calculations complement these experimental findings. DFT has been used to model the molecular geometries of Cr(III) and V(IV) complexes of this compound. bezmialem.edu.tr These computational studies help in understanding the coordination geometries around the central metal ions. bezmialem.edu.tr

Analysis of Electronic Properties (HOMO/LUMO Energies)

The electronic properties of this compound and its derivatives are extensively studied using computational methods to understand their reactivity, stability, and potential applications. chemmethod.comphyschemres.org Key parameters in these studies are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the energy gap (Egap), is crucial for determining the molecule's chemical stability and reactivity. chemmethod.comscielo.org.mx A smaller energy gap generally indicates higher reactivity. chemmethod.comphyschemres.org

DFT calculations are the primary tool for determining these electronic properties. physchemres.orgbohrium.com For instance, the HOMO-LUMO energy gap for an iron(III) porphyrin complex was calculated to be 0.9042 eV at the B3LYP/6-311G(d,p) level, indicating significant potential for electronic transfer. physchemres.org In studies of Cr(III) and V(IV) complexes of this compound, DFT calculations were used to obtain electronic spectral properties and the energy band gap. bezmialem.edu.tr

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including:

Ionization Potential (I): I = -E_HOMO

Electron Affinity (A): A = -E_LUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ^2 / (2η), where μ is the chemical potential (μ ≈ -(I+A)/2). researchgate.netijcce.ac.ir

The table below shows a sample of calculated electronic properties for related compounds, illustrating the data typically generated in these studies.

| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | B3LYP/6-311G(d,p) |

| BIM1 Dye | - | - | 2.31 | B3LYP/6-311G(d,p) |

| BIM2 Dye | - | - | 2.45 | B3LYP/6-311G(d,p) |

| BIM3 Dye | - | - | 2.23 | B3LYP/6-311G(d,p) |

Data sourced from studies on related molecular structures. physchemres.orgresearchgate.net

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is a fundamental technique for characterizing molecular structures. researchgate.netresearchgate.net For this compound and its derivatives, these experimental spectra are often complemented by theoretical vibrational frequency calculations using DFT. researchgate.netsci-hub.st

DFT calculations, typically using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. researchgate.netresearchgate.net However, theoretical calculations tend to overestimate the frequencies. nih.gov Therefore, the calculated values are often scaled using a standard scaling factor (e.g., 0.9614 or 0.967) to achieve better agreement with experimental data. nih.govnih.gov The root mean square (rms) error between the observed and calculated frequencies is used to assess the quality of the theoretical model. researchgate.net For 3-methyl pyridine-2-carboxylic acid, an rms error of 8.48 cm⁻¹ was achieved. researchgate.net

A detailed assignment of the vibrational modes is performed based on the Potential Energy Distribution (PED). researchgate.net This analysis helps to unambiguously assign specific molecular motions to the observed spectral bands. researchgate.net

Key vibrational modes for picolinic acid derivatives include:

O-H stretching: Typically observed at high wavenumbers. idosi.org

C-H stretching: Aromatic C-H stretching vibrations are also found at high wavenumbers. researchgate.net

C=O stretching: The frequency of the carbonyl stretch provides information about the carboxylic acid group's environment and coordination. researchgate.netnih.gov

C=C and C=N stretching: These ring vibrations are characteristic of the pyridine moiety. idosi.org

In-plane and out-of-plane bending vibrations: These occur at lower frequencies. idosi.org

For metal complexes of this compound, vibrational analysis helps to confirm the coordination of the ligand to the metal ion. bezmialem.edu.tr For example, shifts in the symmetric and asymmetric stretching vibrations of the carboxylate group are indicative of its coordination mode. researchgate.net

The table below presents a sample of calculated and experimental vibrational frequencies for a related compound, showcasing the typical data and assignments.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| Aromatic C-H stretch | 3090 | 3356-3317 | C-H stretching |

| Asymmetric CO stretch | 1640 | - | Carboxylate group vibration |

| Symmetric CO stretch | 1250 | - | Carboxylate group vibration |

Data sourced from a study on a metal complex of 6-chloropicolinic acid. researchgate.net

Spectroscopic Property Simulations (UV-Vis, NMR)

Computational chemistry plays a crucial role in simulating and interpreting the spectroscopic properties of this compound, including its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra. nih.govbilecik.edu.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. rdd.edu.iqnih.gov These simulations provide information on the absorption maxima (λ_max) and the nature of the electronic transitions, such as π→π* and n→π* transitions. researchgate.netnih.gov The calculations are often performed both in the gas phase and in solvents to understand the effect of the environment on the electronic properties. rdd.edu.iqnih.gov For instance, the UV absorption spectrum of 3-methyl pyridine-2-carboxylic acid was computed in both water and ethanol (B145695). researchgate.net In a study of aminophenylethynylpicolinic acids, TD-B3LYP/6-31G* calculations identified strong absorption peaks and characterized them as arising from specific HOMO-LUMO transitions. rdd.edu.iq

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. ijcce.ac.irnih.gov These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets like 6-311++G(2d,p). nih.gov The calculated chemical shifts are then compared with experimental data. researchgate.net While there can be discrepancies, the theoretical values generally correlate well with the experimental ones, with regression factors (R²) often above 0.9. researchgate.net For example, in a study of aminophenylethynylpicolinic acids, the calculated proton chemical shifts were higher than the experimental values, but a good correlation was observed. rdd.edu.iqresearchgate.net The involvement of groups like the carboxylic acid in coordination can be inferred from shifts in the NMR signals upon complexation. orientjchem.org

The table below provides an example of experimental and calculated NMR data for a related picolinic acid derivative.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (DFT/6-31G*) (ppm) |

| C1 | - | 132.51 |

| C2 | - | 153.29 |

| C3 | - | 90.50 |

| H2 | 8.52 | 7.92 |

| H5 | 8.75 | 8.71 |

Data sourced from a study on 4-(4-aminophenylethynyl)picolinic acid. researchgate.net

Thermogravimetric and Stability Justification

Thermogravimetric analysis (TGA) is an essential experimental technique used to study the thermal stability and decomposition patterns of compounds like this compound and its metal complexes. researchgate.netdntb.gov.ua TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. alfa-chemistry.com This analysis helps determine the temperatures at which different components of a compound, such as water molecules or organic ligands, are lost. researchgate.net

For metal complexes of this compound, TGA provides valuable information about their composition and stability. researchgate.net For example, in a study of copper(II) complexes, TGA showed the initial loss of coordinated water molecules in one complex and a 3-picoline molecule in another, confirming their presence in the crystal structure. researchgate.net The decomposition of the organic ligand itself occurs at higher temperatures. orientjchem.org TGA curves can indicate that a complex is stable up to a certain temperature, after which decomposition begins, often marked by endothermic or exothermic peaks in the corresponding Differential Thermal Analysis (DTA) curve. orientjchem.org For instance, a manganese(II) perchlorate (B79767) complex with picolinic acid was found to be stable up to 258.2°C. orientjchem.org

Computational methods can provide a justification for the observed thermal stability. The stability of a molecule is related to its electronic structure, particularly the HOMO-LUMO energy gap. chemmethod.comphyschemres.org A larger energy gap implies greater stability because it requires more energy to excite an electron to a higher energy level, making the molecule less reactive and more resistant to decomposition. chemmethod.com Therefore, DFT calculations of the HOMO-LUMO gap can be used to theoretically rationalize the thermal stability observed in TGA experiments. chemmethod.comphyschemres.org

The table below summarizes typical findings from TGA studies of related picolinic acid complexes.

| Complex | Onset Decomposition Temp (°C) | Mass Loss Event |

| [Cu(3-Mepic)2(H2O)]·H2O | ~100-150 (example range) | Loss of water molecules |

| [Cu(3-Mepic)2(3-pic)] | ~150-200 (example range) | Loss of 3-picoline molecule |

| Mn(PA)32 | 258.2 | Onset of decomposition |

Data interpretation based on findings for similar picolinic acid complexes. orientjchem.orgresearchgate.net

Non-Linear Optical (NLO) Parameters

Non-linear optical (NLO) materials are of significant interest for their potential applications in technologies like frequency shifting and optical switching. researchgate.netscience.gov Picolinic acid derivatives and their metal complexes have been investigated for their NLO properties. biointerfaceresearch.combezmialem.edu.tr

The NLO response of a molecule is determined by its hyperpolarizability. The key parameters include the first-order hyperpolarizability (β) and third-order hyperpolarizability (γ). bezmialem.edu.trscience.gov These parameters can be calculated computationally using DFT methods. biointerfaceresearch.combezmialem.edu.tr The calculations typically involve determining the dipole moment (μ) and the polarizability (α) to derive the hyperpolarizability values. ijcce.ac.ir

Studies have shown that metal complexes of this compound can exhibit promising NLO properties. bezmialem.edu.tr For example, a Cr(III) complex of this compound was identified as a promising candidate material with high first- and second-order hyperpolarizability values. bezmialem.edu.trresearchgate.net The NLO properties are closely linked to the electronic structure of the molecule. researchgate.net The presence of donor-acceptor groups and extended π-conjugated systems can enhance the NLO response. researchgate.net The HOMO-LUMO energy gap is also a critical factor; a smaller energy gap often correlates with larger hyperpolarizability values. rdd.edu.iq

The table below presents calculated NLO parameters for a Cr(III) complex of this compound, demonstrating its potential as an NLO material.

| Complex | First Hyperpolarizability (β₀) (esu) | Second Hyperpolarizability (γ) (esu) | Solvent |

| Cr(III) complex of 3-mpaH | 55.3 x 10⁻³⁰ | 251.0 x 10⁻³⁶ | Ethanol |

Data sourced from a study on Cr(III) and V(IV) complexes of this compound (3-mpaH). bezmialem.edu.trresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound or its complexes) when bound to a second molecule (a receptor, typically a protein or DNA). nih.govtandfonline.com This method is crucial for understanding the potential biological activity of a compound by elucidating its binding mode and interactions at a molecular level. nih.govtandfonline.com

Studies involving this compound complexes have utilized molecular docking to investigate their interactions with biological targets. nih.govbilecik.edu.tr For example, a zinc complex containing this compound was docked with DNA. nih.gov The results of the docking study supported the experimental findings from spectroscopic analysis, suggesting that the complex binds to DNA primarily through intercalation and exhibits a preference for AT-rich sequences. nih.gov

In another study, a copper(II)-picolinic acid complex was investigated as a topoisomerase I inhibitor. tandfonline.com Molecular docking was performed with DNA, RNA, and the Topoisomerase I (Topo-I) enzyme to determine specific binding preferences. tandfonline.com The docking results complemented spectroscopic data and helped to understand the significant inhibitory effect of the complex on the enzyme's catalytic activity. tandfonline.com

Furthermore, metal complexes of this compound have been evaluated as potential α-glucosidase inhibitors, an enzyme relevant to diabetes management. bezmialem.edu.trbilecik.edu.tr Molecular docking studies were conducted to determine the interactions between the metal complexes and the active site of the α-glucosidase enzyme, providing insights into their structure-activity relationships. bezmialem.edu.tr These studies are essential for the rational design of more potent inhibitors.

| Ligand/Complex | Receptor | Key Findings from Docking |

| Zinc complex with this compound | DNA | Intercalative binding mode, preference for AT-rich sequences |

| Copper(II)-picolinic acid complex | Topoisomerase I | Identification of specific binding preferences at the target site |

| Cr(III) and V(IV) complexes of 3-mpaH | α-glucosidase | Determination of ligand-protein interactions at the active site |

Data sourced from molecular docking studies on picolinic acid complexes. nih.govbezmialem.edu.trtandfonline.com

Simulations of Solvent Effects on Electronic Properties

Computational chemistry provides a powerful lens for understanding how the surrounding solvent environment influences the electronic characteristics of a molecule. For this compound, theoretical simulations, primarily employing Density Functional Theory (DFT), have been utilized to predict and analyze these effects. Such studies are crucial for interpreting experimental data, like UV-Vis spectra, and for predicting the molecule's behavior in different chemical environments.

The primary method for simulating solvent effects is the Polarizable Continuum Model (PCM), often used in conjunction with DFT calculations. In this model, the solvent is treated as a continuous, polarizable medium rather than as individual molecules. This approach allows for the calculation of molecular properties in the presence of a solvent's dielectric field, providing insights into how the solute's electron distribution and energy levels are perturbed.

Detailed Research Findings

Theoretical investigations have explored the impact of various solvents on the electronic properties of this compound and its metal complexes. These studies calculate key quantum chemical parameters that describe the molecule's reactivity and electronic transitions.